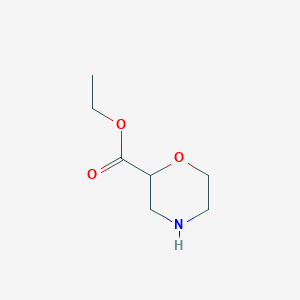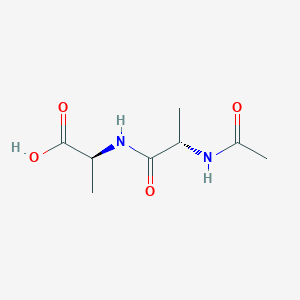![molecular formula C21H20O8 B012228 2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one CAS No. 103654-49-5](/img/structure/B12228.png)
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one, commonly known as 'piceatannol', is a naturally occurring polyphenolic compound found in various plants such as grapes, passion fruit, and rhubarb. It is a derivative of resveratrol, a well-known antioxidant found in red wine. Piceatannol has been extensively studied for its potential health benefits, including its anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用機序
Piceatannol exerts its effects through various mechanisms of action. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also inhibits the activity of various enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and matrix metalloproteinases (MMPs).
生化学的および生理学的効果
Piceatannol has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
In addition, piceatannol has been found to improve insulin sensitivity and reduce blood glucose levels. It also has neuroprotective properties and may help prevent age-related cognitive decline.
実験室実験の利点と制限
Piceatannol has several advantages for lab experiments. It is a naturally occurring compound, making it easy to obtain and study. It also has a relatively low toxicity, making it safe for use in cell culture and animal studies.
However, there are also limitations to using piceatannol in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in some studies.
将来の方向性
There are several future directions for research on piceatannol. One area of interest is its potential as a treatment for diabetes. Further studies are needed to determine the optimal dosage and administration of piceatannol for diabetes treatment.
Another area of interest is the potential use of piceatannol in cancer prevention and treatment. More research is needed to determine the mechanisms of action of piceatannol in cancer cells and to identify the most effective dosages and treatment regimens.
Finally, there is potential for piceatannol to be used in the development of anti-aging treatments. Further studies are needed to determine the effectiveness of piceatannol in preventing age-related cognitive decline and other age-related diseases.
合成法
Piceatannol can be synthesized from resveratrol through a process called methylation. This involves the addition of three methyl groups to the hydroxyl groups of resveratrol, resulting in the formation of piceatannol. The synthesis of piceatannol can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis.
科学的研究の応用
Piceatannol has been the subject of numerous scientific studies due to its potential health benefits. Research has shown that piceatannol exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been found to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth.
In addition, piceatannol has been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential treatment for diabetes. It also has neuroprotective properties and may help prevent age-related cognitive decline.
特性
CAS番号 |
103654-49-5 |
|---|---|
製品名 |
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one |
分子式 |
C21H20O8 |
分子量 |
400.4 g/mol |
IUPAC名 |
2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C21H20O8/c1-10-14(6-5-11-7-12(22)9-13(23)8-11)29-18-15(16(10)24)17(25)19(26-2)21(28-4)20(18)27-3/h5-9,22-23,25H,1-4H3/b6-5+ |
InChIキー |
OUTWDDOLLXVXMF-AATRIKPKSA-N |
異性体SMILES |
CC1=C(OC2=C(C(=C(C(=C2C1=O)O)OC)OC)OC)/C=C/C3=CC(=CC(=C3)O)O |
SMILES |
CC1=C(OC2=C(C(=C(C(=C2C1=O)O)OC)OC)OC)C=CC3=CC(=CC(=C3)O)O |
正規SMILES |
CC1=C(OC2=C(C(=C(C(=C2C1=O)O)OC)OC)OC)C=CC3=CC(=CC(=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



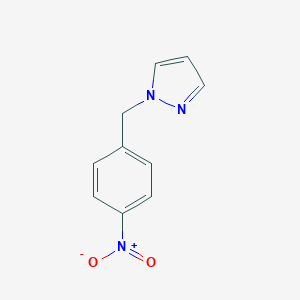
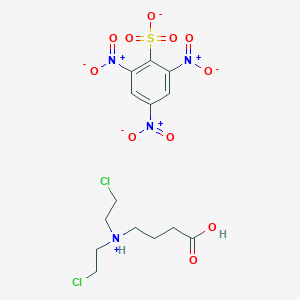

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
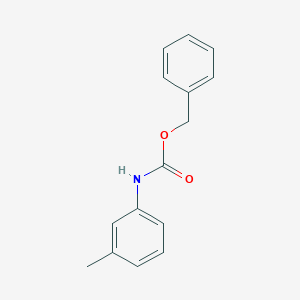
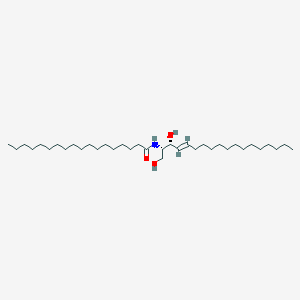
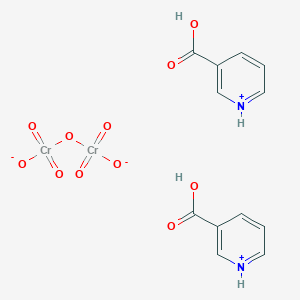
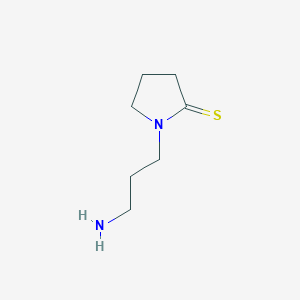
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)
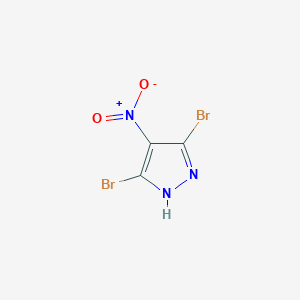
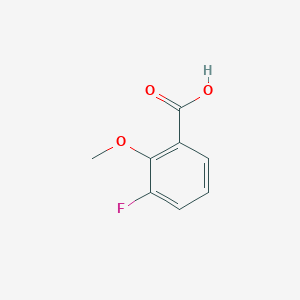
![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
